N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
The compound N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidinone core, a 2-methylbenzyl substituent at position 5, and a thiophene-2-carboxamide group linked via an ethyl chain at position 1.
The synthesis of such compounds typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling (as seen in ) or condensation reactions (). For example, analogous pyrazolo-pyrimidinone derivatives often employ boronic acid intermediates for introducing aryl/heteroaryl groups .
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-5-2-3-6-15(14)12-24-13-22-18-16(20(24)27)11-23-25(18)9-8-21-19(26)17-7-4-10-28-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQLKVDMULMLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C19H17N5O2S
- Molecular Weight : 379.4 g/mol
- CAS Number : 922027-35-8
The presence of a pyrazolo[3,4-d]pyrimidine core along with a thiophene moiety contributes to its biological activity.
Research indicates that compounds similar to this compound may act as cyclin-dependent kinase (CDK) inhibitors , which are crucial for regulating the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anticancer therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance:
- In vitro studies demonstrate that certain derivatives exhibit significant activity against various cancer cell lines. One study reported an IC50 value of 5.46 µM for a related thiophene derivative against Hep3B liver cancer cells .
- The compound's ability to disrupt tubulin dynamics is akin to that of established anticancer drugs like Combretastatin A-4 (CA-4), suggesting it may interfere with microtubule formation, crucial for cell division .
Other Biological Activities
The compound also shows promise in other areas:
- Antioxidant Activity : Thiophene derivatives have been noted for their antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer progression .
- Antibacterial and Antifungal Properties : Some studies indicate that similar compounds possess antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa, highlighting their potential beyond oncology .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the efficacy of these compounds:
- Substituent Effects : Variations in substituents on the thiophene and pyrazolo[3,4-d]pyrimidine rings significantly influence biological activity. For example, modifications that enhance hydrophilicity or introduce electron-withdrawing groups can improve potency against cancer cells .
- Binding Interactions : Molecular docking studies reveal that these compounds can form stable interactions with target proteins involved in cell proliferation pathways, further elucidating their mechanism of action .
Data Table: Summary of Biological Activities
| Activity Type | Example Compound | IC50 Value | Target Cell Line |
|---|---|---|---|
| Anticancer | Thiophene Derivative 2b | 5.46 µM | Hep3B |
| Antioxidant | Thiophene Derivative | - | - |
| Antibacterial | Thiophene Derivative | - | E. coli, P. aeruginosa |
Case Studies
- Study on Hep3B Cells : A recent study examined the effect of thiophene carboxamide derivatives on Hep3B cells, demonstrating significant cytotoxicity and induction of apoptosis through CDK inhibition.
- Molecular Docking Analysis : Another investigation utilized molecular docking to assess binding affinity with tubulin proteins, revealing that modifications to the thiophene ring could enhance interaction stability and biological efficacy.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The mechanism of action appears to involve the inhibition of key cellular pathways that promote tumor growth and survival. For instance, a study reported median growth inhibitory concentrations (IC50) for several derivatives of related compounds, suggesting that modifications to the side chains can enhance cytotoxicity against these tumor cells .
Mechanisms of Action
The compound's structure suggests it may interact with specific molecular targets involved in cancer progression. Preliminary data indicate that it could affect signaling pathways related to apoptosis and cell cycle regulation. This aligns with findings from similar compounds within the pyrazolo[3,4-d]pyrimidine class, which have shown promise as kinase inhibitors .
Antimicrobial Activity
Beyond its anticancer potential, N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide also demonstrates antimicrobial properties. Research has highlighted its efficacy against various bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have indicated that altering specific functional groups can significantly influence its effectiveness as an anticancer and antimicrobial agent. For example, variations in the thiophene moiety or modifications to the pyrazolo-pyrimidine core can lead to enhanced potency or selectivity against target cells .
Synthesis and Derivative Development
The synthesis of this compound has been explored using various methods, including microwave-assisted synthesis techniques which enhance yield and purity . The development of derivatives continues to be an area of active research, aiming to improve pharmacological profiles and reduce potential side effects.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[3,4-d]pyrimidinone core is a common feature in many bioactive molecules due to its ability to mimic purine bases. Key differences lie in substituent positioning and functional groups:
Key Observations :
- Target vs. Example 62: Both share the pyrazolo-pyrimidinone core but differ in substituents. The target’s 2-methylbenzyl group may enhance lipophilicity compared to Example 62’s fluorophenyl-chromenone moiety, which introduces electron-withdrawing effects .
- Thiophene Derivatives: The target’s thiophene-2-carboxamide group contrasts with Example 62’s methylthiophene and ’s thiophen-2-yl hydrazides.
Physicochemical Properties
While direct data for the target compound are unavailable, analogs provide insights:
- Example 62 () : Molecular weight = 560.2 g/mol; melting point (MP) = 227–230°C. The fluorinated groups likely increase thermal stability .
- Target Compound: Predicted higher molecular weight (~450–500 g/mol) due to the 2-methylbenzyl and carboxamide groups. The amide group may lower MP compared to Example 62’s chromenone system.
Lumping Strategy and Structural Grouping ()
The lumping approach groups compounds with similar cores and substituents to streamline modeling. For instance:
- Reactivity: Pyrazolo-pyrimidinones with electron-donating groups (e.g., 2-methylbenzyl) may undergo slower oxidation than fluorinated analogs .
- Solubility : Carboxamide-containing derivatives (target) are more water-soluble than purely aromatic analogs (Example 62) .
Preparation Methods
Conventional Acid-Catalyzed Cyclocondensation
In this method, a pyrazole-3-amino-4-carboxylate derivative (e.g., ethyl 3-aminopyrazole-4-carboxylate) reacts with nitriles in the presence of dry hydrogen chloride gas. The reaction proceeds in dioxane at ambient temperature for 6 hours, yielding the pyrazolo[3,4-d]pyrimidin-4(5H)-one core through cyclocondensation. For example, reacting ethyl 3-aminopyrazole-4-carboxylate with acetonitrile under HCl gas produces the unsubstituted pyrimidinone derivative in 85% yield after recrystallization from ethanol.
The general reaction mechanism involves:
- Protonation of the nitrile by HCl, forming an imidate intermediate.
- Nucleophilic attack by the pyrazole amine on the electrophilic carbon of the nitrile.
- Cyclization to form the six-membered pyrimidinone ring.
Key advantages of this method include scalability and compatibility with aromatic and aliphatic nitriles. However, prolonged reaction times and moderate yields (70–85%) necessitate optimization.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation reaction, reducing the time from 6 hours to 20–30 minutes while improving yields (90–95%). The enhanced efficiency arises from rapid, uniform heating, which minimizes side reactions such as hydrolysis of the nitrile or ester groups. For instance, ethyl 3-aminopyrazole-4-carboxylate and benzyl cyanide under microwave irradiation at 120°C yield the 5-benzyl-substituted pyrimidinone in 93% purity.
Attachment of the Ethyl-Thiophene Carboxamide Moiety
The ethyl-thiophene carboxamide side chain is introduced through a two-step process: ethylamine linkage formation followed by amide coupling .
Ethylamine Linkage Formation
The 1-position nitrogen of the pyrimidinone core is alkylated with 2-bromoethylamine hydrobromide. Reaction conditions include sodium hydride as a base in tetrahydrofuran (THF) at 0–5°C to prevent over-alkylation. The intermediate 1-(2-aminoethyl) derivative is isolated in 70% yield.
Amide Coupling with Thiophene-2-Carboxylic Acid
The amine intermediate reacts with thiophene-2-carboxylic acid using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance, HATU-mediated coupling in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base achieves 85% yield. The reaction proceeds as:
$$
\text{1-(2-Aminoethyl) Derivative} + \text{Thiophene-2-Carboxylic Acid} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Purification and Characterization
Purification Techniques
Analytical Validation
- Nuclear Magnetic Resonance (NMR) : $$^1\text{H}$$ NMR confirms the presence of the 2-methylbenzyl group (δ 2.35 ppm, singlet) and thiophene protons (δ 7.45–7.80 ppm).
- High-Resolution Mass Spectrometry (HRMS) : The molecular ion peak at m/z 423.1502 ([M+H]$$^+$$) validates the molecular formula $$ \text{C}{21}\text{H}{21}\text{N}4\text{O}2\text{S} $$.
- X-ray Crystallography : Resolves the planar pyrazolo[3,4-d]pyrimidinone core and dihedral angles between substituents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C (Alkylation) | 78 | 92 |
| THF, 0°C (Amine Linking) | 70 | 90 |
| Microwave, 120°C (Core) | 95 | 98 |
Q & A
Q. Critical conditions :
- Temperature control (80–120°C) to avoid side reactions.
- Solvent choice (e.g., DMF for solubility and reactivity).
- Reaction time optimization (6–24 hours) to maximize yield (reported 50–70%) .
Basic: Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and bond formation (e.g., distinguishing pyrazolo[3,4-d]pyrimidine protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For definitive 3D conformation analysis, particularly bond angles and planarity of the pyrimidine ring .
Advanced: How can researchers optimize reaction yields when scaling up synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives to balance reactivity and solubility. DMF often provides higher yields but requires careful removal during purification .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Temperature Gradients : Employ controlled heating (e.g., microwave-assisted synthesis) to reduce reaction time and side products .
Advanced: How do structural analogs of this compound inform its potential biological targets?
Structural analogs (Table 1) highlight key pharmacophoric features:
Advanced: How should researchers resolve contradictions in biological activity data across assays?
- Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity. For example, discrepancies in kinase inhibition may arise from off-target effects in cell-based models .
- Structural Analysis : Compare X-ray or docking results (e.g., using AutoDock Vina) to correlate activity with binding pose variations .
- Metabolic Stability : Assess compound stability in different media (e.g., liver microsomes) to rule out degradation artifacts .
Advanced: What computational strategies are recommended for predicting binding modes?
- Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with kinases (e.g., EGFR or Aurora B). Focus on the pyrazolo[3,4-d]pyrimidine core’s role in ATP-competitive binding .
- MD Simulations : Run 100-ns simulations to evaluate conformational stability of the thiophene-2-carboxamide group in solvated environments .
- QSAR Modeling : Train models on analogs () to predict IC₅₀ values based on substituent electronegativity and steric bulk .
Basic: What are the compound’s stability considerations during storage?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene moiety.
- Moisture Control : Use desiccants to avoid hydrolysis of the carboxamide group .
Advanced: How can researchers design SAR studies to improve potency?
- Substituent Variation : Replace the 2-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding affinity.
- Bioisosteric Replacement : Test thiophene-2-carboxamide against furan or pyrrole analogs to optimize π-π interactions .
- Pro-drug Approaches : Introduce ester groups to improve bioavailability, followed by enzymatic cleavage studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
